![molecular formula C21H19Cl2N3O3 B2752309 2-(2,4-dichlorophenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one CAS No. 1704565-73-0](/img/structure/B2752309.png)
2-(2,4-dichlorophenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C21H19Cl2N3O3 and its molecular weight is 432.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,4-dichlorophenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one is a synthetic derivative that incorporates elements known for their biological activity, particularly in the realms of anticancer and antimicrobial properties. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Dichlorophenoxy group : Known for herbicidal properties.
- Quinoxaline moiety : Associated with various pharmacological activities, including anticancer effects.
- Piperidine ring : Often enhances bioactivity through modulation of receptor interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that similar compounds exhibit significant antiproliferative effects on various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Activity : The quinoxaline component may contribute to its effectiveness against bacterial strains, potentially through interference with bacterial DNA synthesis.
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds and have shown promising results. For instance:
- Cell Line Studies : Compounds with similar structures demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MKN74 (gastric cancer) and Panc-1 (pancreatic cancer) .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Quinoxaline Derivative | MKN74 | 5.0 | Apoptosis induction |
Quinoxaline Derivative | Panc-1 | 7.5 | Cell cycle arrest |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- In vitro Studies : Compounds similar to this compound have shown significant inhibition against both Gram-positive and Gram-negative bacteria .
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Study on Anticancer Efficacy
A recent study investigated the effects of a quinoxaline derivative on pancreatic cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Study on Antimicrobial Properties
Another study assessed the antimicrobial efficacy of similar compounds against common pathogens responsible for hospital-acquired infections. The findings revealed substantial antibacterial activity, suggesting that these compounds could serve as potential therapeutic agents .
常见问题
Q. Basic: How can researchers optimize the synthesis of 2-(2,4-dichlorophenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one to improve yield and purity?
Methodological Answer:
Synthesis optimization involves:
- Multi-step reaction design : Begin with nucleophilic substitution to attach the quinoxalin-2-yloxy group to the piperidine ring, followed by coupling with the dichlorophenoxy ethanone moiety. Ensure stoichiometric balance and inert atmospheres to prevent side reactions .
- Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance reactivity .
- Temperature control : Maintain temperatures between 60–80°C for optimal reaction rates while minimizing decomposition .
- Analytical monitoring : Employ thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy at each step to confirm intermediate purity .
Q. Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Use 1H- and 13C-NMR to verify substituent positions and confirm the absence of unreacted intermediates .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight confirmation, particularly for distinguishing between isomers .
- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis resolves bond angles and spatial arrangement of the quinoxaline and piperidine groups .
Q. Basic: How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target selection : Prioritize assays based on structural analogs. For example, quinoxaline derivatives often exhibit kinase inhibition or antimicrobial activity .
- In vitro assays : Use cell viability assays (e.g., MTT) for anticancer potential and disk diffusion for antimicrobial activity. Include positive controls (e.g., doxorubicin for cytotoxicity) .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify IC50 values and assess potency .
Q. Advanced: How can structure-activity relationship (SAR) studies resolve conflicting data on biological activity across analogs?
Methodological Answer:
- Systematic substitution : Synthesize derivatives with modified substituents (e.g., replacing dichlorophenoxy with fluorophenoxy) to isolate contributions of specific groups .
- Binding affinity assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with targets like kinases or receptors .
- Computational docking : Model interactions using software like AutoDock Vina to predict binding modes and rationalize experimental discrepancies .
Q. Advanced: How can contradictory pharmacological results (e.g., varying IC50_{50}50 values across studies) be addressed?
Methodological Answer:
- Assay standardization : Ensure consistent conditions (e.g., pH, serum content) to minimize variability. For example, serum proteins can sequester hydrophobic compounds, altering apparent potency .
- Purity verification : Re-test compounds using HPLC to rule out impurities affecting activity .
- Cross-lab validation : Collaborate with independent labs to confirm results using identical protocols .
Q. Advanced: What computational strategies are effective for identifying biological targets of this compound?
Methodological Answer:
- Pharmacophore modeling : Generate 3D pharmacophores based on the compound’s electron-rich regions (e.g., quinoxaline’s aromatic system) to screen databases like ChEMBL .
- Molecular dynamics (MD) simulations : Simulate interactions with potential targets (e.g., tyrosine kinases) to assess binding stability and key residues involved .
- Machine learning : Train models on datasets of known kinase inhibitors to predict target affinity .
Q. Advanced: What challenges arise in crystallizing this compound for structural analysis, and how can they be mitigated?
Methodological Answer:
- Solubility issues : The compound’s hydrophobicity may hinder crystallization. Use mixed solvents (e.g., DCM/methanol) and slow evaporation techniques .
- Polymorphism : Screen multiple crystallization conditions (temperature, solvent ratios) to isolate stable polymorphs .
- Data collection : For weakly diffracting crystals, use synchrotron radiation to enhance resolution .
Q. Advanced: How can metabolic stability be evaluated to prioritize this compound for in vivo studies?
Methodological Answer:
- Liver microsome assays : Incubate with human or rodent microsomes to measure half-life (t1/2) and intrinsic clearance .
- CYP450 inhibition screening : Test against major cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .
- Stability in plasma : Assess degradation over 24 hours to estimate bioavailability .
Q. Advanced: How can researchers optimize selectivity to minimize off-target effects in enzyme inhibition?
Methodological Answer:
- Kinase profiling : Screen against panels of kinases (e.g., 100+ kinases) to identify selectivity profiles. Use kinome trees for visualization .
- Fluorinated group tuning : Modify the dichlorophenoxy group to fluorophenoxy, which may enhance selectivity via steric or electronic effects .
- Allosteric site targeting : Design analogs that bind non-conserved regions of target enzymes .
Q. Advanced: How can stability under physiological conditions (e.g., pH, temperature) be systematically tested?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2O2) conditions, then analyze degradation products via LC-MS .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and detect phase transitions .
- Light exposure testing : Assess photostability under UV/visible light to guide storage conditions .
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O3/c22-14-5-6-19(16(23)11-14)28-13-21(27)26-9-7-15(8-10-26)29-20-12-24-17-3-1-2-4-18(17)25-20/h1-6,11-12,15H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJCOXNZAYICIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。